N-[(1R)-1-cyclohexyl-ethyl]-formamide
Description
N-[(1R)-1-Cyclohexyl-ethyl]-formamide is a chiral formamide derivative characterized by a cyclohexyl group attached to the ethyl backbone of the molecule. The compound features a stereogenic center at the ethyl-carbon, with the (1R) configuration, which significantly influences its physicochemical and biological properties. The formamide functional group (–NHCHO) contributes to its polarity and hydrogen-bonding capacity, while the bulky cyclohexyl substituent imparts lipophilicity and steric hindrance.
Properties
Molecular Formula |
C9H17NO |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
N-[(1R)-1-cyclohexylethyl]formamide |
InChI |
InChI=1S/C9H17NO/c1-8(10-7-11)9-5-3-2-4-6-9/h7-9H,2-6H2,1H3,(H,10,11)/t8-/m1/s1 |
InChI Key |
BQXZBAWEAZIXPW-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@H](C1CCCCC1)NC=O |
Canonical SMILES |
CC(C1CCCCC1)NC=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Comparison of Formamide Derivatives
Key Observations :
- Cyclohexyl vs.
- Alkyl Chain Flexibility : The hexyl chain in (R)-N-(1-Methylhexyl)-formamide offers greater conformational flexibility, contrasting with the rigid cyclohexyl ring in the target compound .
Physicochemical Properties
Table 2: Physical and Spectral Properties
Key Observations :
- LogP Differences: The cyclohexyl derivative’s higher LogP (estimated ~1.5) compared to N-Formylnorloline (-0.60) highlights the impact of aliphatic vs. heterocyclic substituents on lipophilicity .
Key Observations :
- Steric Effects : The bulky cyclohexyl group in the target compound may necessitate optimized conditions (e.g., low-temperature formylation) to avoid side reactions .
- Biotechnological Synthesis: N-Formylnorloline’s production via microbial fermentation contrasts with the chemical synthesis routes of other formamides .
Table 4: Bioactivity Profiles
Key Observations :
- Structural-Activity Relationship (SAR) : The phenyl group in Formetorex is critical for its CNS activity, while the cyclohexyl group’s impact remains underexplored .
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